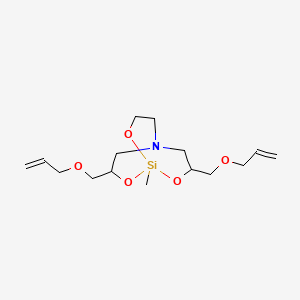
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with various mercury (II) salts such as HgX₂ (where X can be OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br). This reaction affords the corresponding 1-substituted silatranes in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different reagents to form 1-substituted silatranes.
Oxidation and Reduction: These reactions can modify the oxidation state of the silicon atom, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include mercury (II) salts, which facilitate the substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions are 1-substituted silatranes, which have various applications in different fields .
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- exerts its effects involves its interaction with molecular targets such as enzymes. For example, as a reversible cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
Uniqueness
What sets 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
225504-94-9 |
|---|---|
Formule moléculaire |
C15H27NO5Si |
Poids moléculaire |
329.46 g/mol |
Nom IUPAC |
1-methyl-3,7-bis(prop-2-enoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C15H27NO5Si/c1-4-7-17-12-14-10-16-6-9-19-22(3,20-14)21-15(11-16)13-18-8-5-2/h4-5,14-15H,1-2,6-13H2,3H3 |
Clé InChI |
RIJXUGZJVFAWFI-UHFFFAOYSA-N |
SMILES canonique |
C[Si]12OCCN(CC(O1)COCC=C)CC(O2)COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


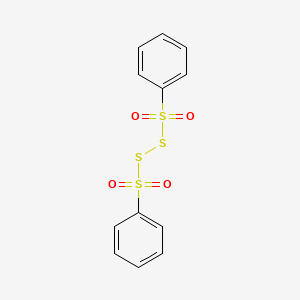
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
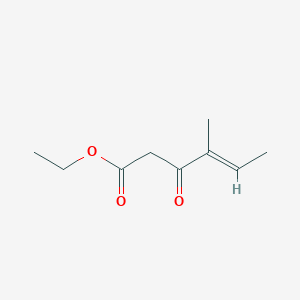
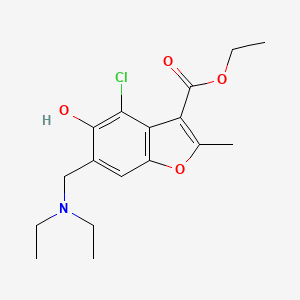
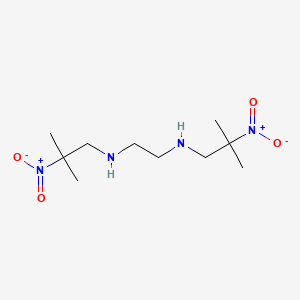
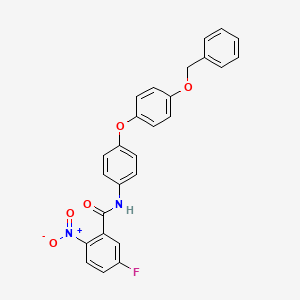
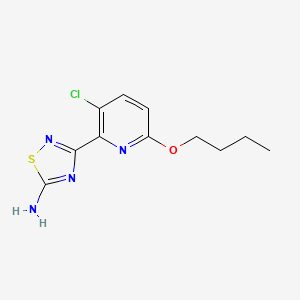
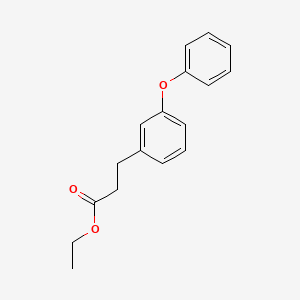
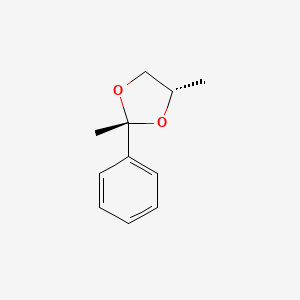
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)

